molecular formula C17H14N2O3 B12627525 3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester

3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester

Cat. No.: B12627525
M. Wt: 294.30 g/mol
InChI Key: WYXZJYQWDLYQQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the isoxazole ring can inhibit enzyme activity by binding to the active site . These interactions can lead to the inhibition of bacterial growth or the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester is unique due to the presence of both the quinoline and isoxazole moieties, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 5-(2-quinolin-4-ylethenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H14N2O3/c1-2-21-17(20)16-11-13(22-19-16)8-7-12-9-10-18-15-6-4-3-5-14(12)15/h3-11H,2H2,1H3

InChI Key

WYXZJYQWDLYQQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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